2-Amino-4-methoxybutanenitrile hydrochloride
Description
2-Amino-4-methoxybutanenitrile hydrochloride (CAS: 88585-23-3) is a nitrile derivative featuring an amino group and a methoxy substituent on a four-carbon chain. Its molecular formula is C₅H₁₀ClN₂O, with a molecular weight of 149.5 g/mol. The compound’s structure combines a nitrile group (-C≡N) with a methoxy (-OCH₃) and amino (-NH₂) group, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-amino-4-methoxybutanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c1-8-3-2-5(7)4-6;/h5H,2-3,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNYMUZWVVDYOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803588-17-1 | |
| Record name | Butanenitrile, 2-amino-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803588-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methoxybutanenitrile hydrochloride typically involves multi-step organic reactions. One common method starts with the alkylation of 2-amino-4-methoxybutanenitrile using an appropriate alkyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps often include recrystallization or chromatographic techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methoxybutanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like K2CO3.
Major Products
Oxidation: Oxo derivatives such as 2-amino-4-methoxybutanoic acid.
Reduction: 2-amino-4-methoxybutylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-4-methoxybutanenitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Amino-4-methoxybutanenitrile hydrochloride exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The presence of functional groups like the amino and nitrile groups allows it to participate in various chemical reactions, potentially leading to the formation of bioactive compounds.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-amino-4-methoxybutanenitrile hydrochloride and structurally related compounds:
Key Observations:
Functional Group Diversity: The target compound’s nitrile group distinguishes it from carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid hydrochloride) and amides (e.g., N-(4-amino-2-methoxyphenyl)butanamide hydrochloride). Nitriles are typically more reactive in nucleophilic additions or reductions, enabling diverse downstream modifications . Chiral centers in (R)-4-(1-amino-2-methoxyethyl)benzonitrile hydrochloride highlight its utility in enantioselective synthesis, unlike the non-chiral aliphatic chain of the target compound .
Aromatic vs. Aliphatic Systems: Aromatic systems (e.g., benzonitrile or methoxyphenyl groups) in compounds like N-(4-amino-2-methoxyphenyl)butanamide hydrochloride enhance π-π stacking interactions, favoring drug-receptor binding. In contrast, the aliphatic chain of the target compound may improve solubility in non-polar solvents .
Applications: The target compound’s nitrile functionality is advantageous in click chemistry or palladium-catalyzed cross-couplings, whereas carboxylic acid derivatives (e.g., 4-(dimethylamino)butanoic acid hydrochloride) are more suited for salt formation or prodrug design .
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